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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of AF 430 azide in

super-resolution microscopy applications. AF 430 is a green-emitting coumarin dye that can be

utilized in various advanced imaging techniques. Its azide functional group allows for its

covalent attachment to biomolecules of interest via click chemistry, enabling targeted imaging

with high specificity.

Introduction to AF 430 Azide
AF 430 is a fluorescent dye characterized by its excitation maximum at approximately 430 nm

and an emission maximum around 542 nm.[1] This places its fluorescence in the green-yellow

region of the visible spectrum. The azide group (N₃) on the AF 430 molecule facilitates its

conjugation to alkyne-modified biomolecules through a highly efficient and specific

bioorthogonal reaction known as click chemistry.[1] This makes AF 430 azide a versatile tool

for labeling proteins, nucleic acids, and other molecules for fluorescence microscopy. Its

notable photostability also makes it a candidate for demanding imaging applications like super-

resolution microscopy.[2][3]
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Photophysical Properties
Quantitative data on the photophysical properties of AF 430 azide are crucial for its effective

implementation in super-resolution microscopy.

Property Value Reference

Excitation Maximum (λ_ex) ~430 nm [1]

Emission Maximum (λ_em) ~542 nm [1]

Molar Extinction Coefficient (ε) 15,955 L⋅mol⁻¹⋅cm⁻¹ [1]

Fluorescence Quantum Yield

(Φ)
0.23 [1]

Recommended Excitation

Lasers
405 nm, 445 nm [1]

Labeling Strategies: Click Chemistry
The primary method for conjugating AF 430 azide to a target molecule is through the copper(I)-

catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction

forms a stable triazole linkage between the azide on the dye and a terminal alkyne on the

biomolecule. An alternative, copper-free method is the strain-promoted azide-alkyne

cycloaddition (SPAAC), which utilizes a strained cyclooctyne.[1]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Protocol
This protocol outlines the general steps for labeling an alkyne-modified biomolecule (e.g., a

protein or an oligonucleotide) with AF 430 azide.

Materials:

Alkyne-modified biomolecule

AF 430 azide (e.g., from Lumiprobe)
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Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine

(TBTA) as a copper ligand

Sodium ascorbate (freshly prepared)

DMSO (dimethyl sulfoxide)

Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Purification column (e.g., size exclusion chromatography)

Protocol:

Preparation of Stock Solutions:

Dissolve the alkyne-modified biomolecule in the reaction buffer to a known concentration.

Dissolve AF 430 azide in DMSO to create a 10 mM stock solution.

Prepare a 10 mM stock solution of CuSO₄ in water.

Prepare a 50 mM stock solution of THPTA or TBTA in water/DMSO.

Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.

Reaction Setup:

In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 1.5 to 5-fold

molar excess of AF 430 azide.

Add the copper ligand (THPTA or TBTA) to the reaction mixture.

Add CuSO₄ to the reaction mixture.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final

concentration of the reactants should be optimized for the specific biomolecule.
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Incubation:

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

Purification:

Remove the unreacted dye and other small molecules by passing the reaction mixture

through a size-exclusion chromatography column appropriate for the size of the labeled

biomolecule.
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Super-Resolution Microscopy Applications
AF 430 azide can potentially be used in several super-resolution microscopy techniques. The

choice of technique will depend on the photophysical behavior of the dye under specific
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imaging conditions.

Stochastic Optical Reconstruction Microscopy (STORM)
STORM relies on the stochastic photoswitching of individual fluorophores between a

fluorescent "on" state and a dark "off" state. By imaging a sparse subset of "on" fluorophores in

each frame, their positions can be determined with high precision.

Principle of Photoswitching for STORM: For many organic dyes, photoswitching is induced by a

specific imaging buffer, typically containing a reducing agent (e.g., a thiol like β-

mercaptoethanol (BME) or mercaptoethylamine (MEA)) and an oxygen scavenging system

(e.g., glucose oxidase and catalase). The thiol helps to push the dye into a long-lived dark

state, while a low-power UV laser can be used to reactivate the dye to its fluorescent state.

Note on AF 430 Azide in STORM: Currently, there is a lack of published data on the specific

photoswitching properties of AF 430 azide in standard STORM buffers. Coumarin dyes can

exhibit complex photophysics, and their suitability for STORM needs to be empirically

determined. The following protocol is a general starting point for optimization.

General STORM Imaging Protocol (for optimization with AF 430 Azide):

Sample Preparation:

Label your target of interest in fixed and permeabilized cells with AF 430 azide-conjugated

antibodies or other probes using the click chemistry protocol described above.

Mount the sample in an imaging chamber suitable for solution exchange.

STORM Imaging Buffer Preparation (a starting point for optimization):

Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl.

Buffer B (Glycerol Buffer): 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose.

GLOX Solution: Dissolve 10 mg of glucose oxidase in 200 µL of Buffer A and add 50 µL of

a 17 mg/mL catalase solution.

Thiol Solution: Prepare a 1 M stock of MEA.
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Final Imaging Buffer: To 620 µL of Buffer B, add 7 µL of GLOX solution and 70 µL of 1 M

MEA. This buffer should be prepared fresh.

Image Acquisition:

Use a microscope equipped for STORM imaging, with a high numerical aperture objective

and lasers for excitation (e.g., 405 nm for activation and 445 nm for excitation) and a

sensitive EMCCD or sCMOS camera.

Illuminate the sample with the 445 nm laser at high power to drive most of the

fluorophores into a dark state.

Use a low-power 405 nm laser to sparsely reactivate individual AF 430 molecules.

Acquire a series of thousands of images (frames) with single molecules appearing and

disappearing in each frame.

Image Reconstruction:

Process the acquired image series with a localization software (e.g., ThunderSTORM,

rapidSTORM) to identify and localize the single-molecule events with sub-pixel accuracy.

Render the localized positions to generate the final super-resolved image.
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General workflow for a STORM experiment.
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DNA-PAINT (Points Accumulation for Imaging in
Nanoscale Topography)
DNA-PAINT is a super-resolution technique that utilizes the transient binding of a fluorescently

labeled single-stranded DNA "imager" strand to its complementary "docking" strand, which is

attached to the target molecule. The "blinking" is achieved by the continuous binding and

unbinding of the imager strand.

AF 430 Azide in DNA-PAINT: AF 430 azide can be used to label the imager strand via click

chemistry. An alkyne-modified DNA oligonucleotide can be reacted with AF 430 azide to

produce the fluorescently labeled imager strand.

General DNA-PAINT Protocol:

Probe Preparation:

Synthesize or purchase an alkyne-modified single-stranded DNA oligonucleotide (the

imager strand, typically 9-12 nucleotides long).

Label the imager strand with AF 430 azide using the CuAAC protocol.

Synthesize or purchase the complementary docking strand conjugated to an antibody or

other targeting moiety.

Sample Staining:

Incubate the fixed and permeabilized cells with the docking strand-conjugated antibody to

label the target structure.

Wash the sample thoroughly to remove unbound docking strands.

Imaging:

Prepare an imaging buffer containing the AF 430-labeled imager strand at a low

concentration (e.g., 0.1-1 nM). The buffer typically contains a salt solution (e.g., PBS with

500 mM NaCl) to facilitate DNA hybridization.
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Image the sample using a TIRF or other highly inclined illumination microscope to

minimize background fluorescence from the freely diffusing imager strands.

Use a 445 nm laser to excite the AF 430 dye when it is bound to the docking strand.

Acquire a long series of images to capture the transient binding events.

Image Reconstruction:

Use localization software to detect and localize the diffraction-limited spots corresponding

to the transiently bound imager strands.

Reconstruct the final super-resolution image from the accumulated localizations.
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Principle of DNA-PAINT imaging.

Data Presentation and Quantitative Analysis
A key aspect of super-resolution microscopy is the ability to perform quantitative analysis on

the reconstructed images. This can include determining the number of molecules, analyzing

their spatial distribution, and measuring the size and shape of subcellular structures.

Quantitative Parameters from SMLM Data:

Parameter Description

Localization Precision
The statistical uncertainty in determining the

position of a single molecule.

Number of Localizations
The total number of detected single-molecule

events.

Photon Count
The number of photons detected per localization

event, which influences localization precision.

On/Off Duty Cycle
The fraction of time a fluorophore spends in the

"on" state, critical for STORM.

Blinking Rate
The frequency of switching between "on" and

"off" states in STORM.

Cluster Analysis
Methods to quantify the clustering and co-

localization of molecules.

Conclusion and Future Perspectives
AF 430 azide is a promising fluorescent probe for super-resolution microscopy due to its

favorable photophysical properties and its ability to be site-specifically conjugated to

biomolecules via click chemistry. While its application in STED microscopy is more established,

its use in SMLM techniques like STORM and DNA-PAINT requires further investigation and

optimization. The protocols provided here serve as a starting point for researchers to explore

the potential of AF 430 azide in their own super-resolution imaging experiments. Future work
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should focus on systematically characterizing the photoswitching behavior of AF 430 azide in

various imaging buffers to unlock its full potential for quantitative single-molecule localization

microscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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